molecular formula C19H21FN2O4S B2654489 N-(4-fluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide CAS No. 868676-95-3

N-(4-fluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide

Cat. No.: B2654489
CAS No.: 868676-95-3
M. Wt: 392.45
InChI Key: DDQNHRLWTGLEKF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a synthetic organic compound with a complex structure It contains a fluorophenyl group, a sulfamoyl group, and an oxolan-2-ylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorophenylamine and oxolan-2-ylmethyl chloride. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for mixing, heating, and cooling can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-fluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the sulfamoyl group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is unique due to the presence of the oxolan-2-ylmethyl group, which can impart specific steric and electronic properties. This uniqueness can influence its reactivity and binding characteristics, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-22(13-17-3-2-12-26-17)27(24,25)18-10-4-14(5-11-18)19(23)21-16-8-6-15(20)7-9-16/h4-11,17H,2-3,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQNHRLWTGLEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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